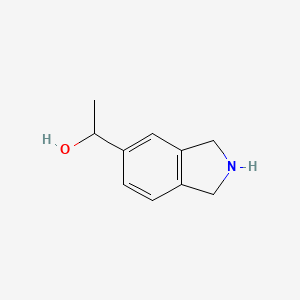
1-(Isoindolin-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoindolin-5-yl)ethanol is an organic compound characterized by an isoindoline ring substituted with an ethanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoindolin-5-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(isoindolin-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoindolin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(isoindolin-5-yl)methanol using stronger reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(Isoindolin-5-yl)ethanone
Reduction: 1-(Isoindolin-5-yl)methanol
Substitution: 1-(Isoindolin-5-yl)ethyl halides
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Isoindolin-5-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Isoindolin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
1-(Isoindolin-5-yl)ethanone: The oxidized form of 1-(Isoindolin-5-yl)ethanol.
Isoindoline-1,3-dione: A related compound with different functional groups and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-5-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,7,11-12H,5-6H2,1H3 |
InChI Key |
LCAHXBDKBTVJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CNC2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


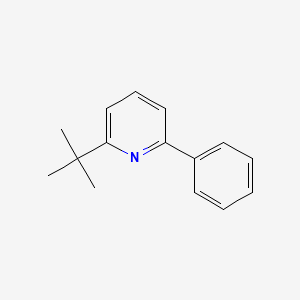
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
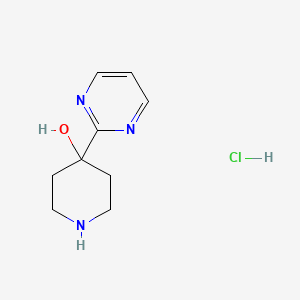

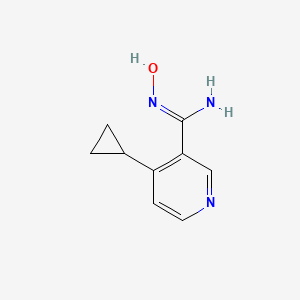
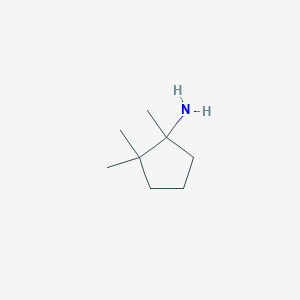
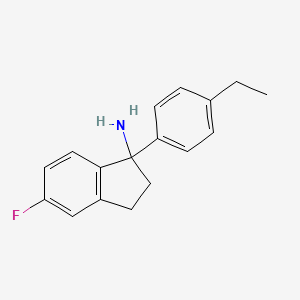
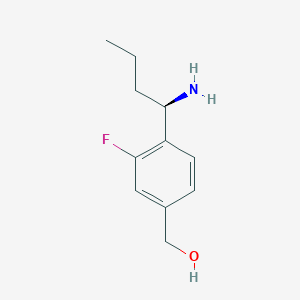
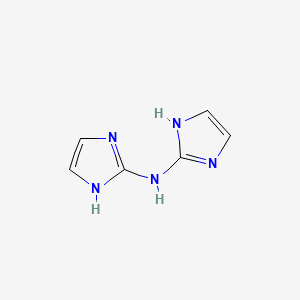
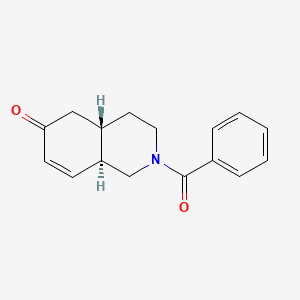
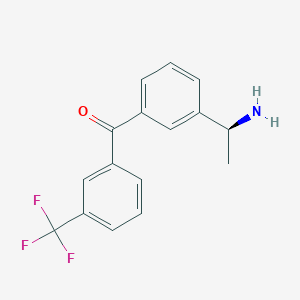
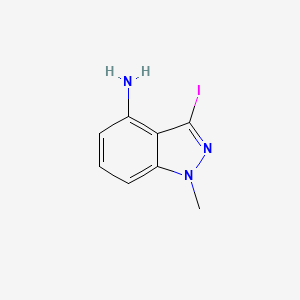
![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
